molecular formula C10H13NO3 B12466209 2,5-Dimethoxyphenyl methyl ketone oxime

2,5-Dimethoxyphenyl methyl ketone oxime

Cat. No.: B12466209
M. Wt: 195.21 g/mol
InChI Key: JDEJVZRCMSXTBW-UHFFFAOYSA-N
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Description

2,5-Dimethoxyphenyl methyl ketone oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from 2,5-dimethoxyphenyl methyl ketone and is known for its applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxyphenyl methyl ketone oxime typically involves the reaction of 2,5-dimethoxyphenyl methyl ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The oxime is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of oximes often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of the ketone to the oxime while minimizing by-products. The use of catalysts and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxyphenyl methyl ketone oxime undergoes several types of chemical reactions, including:

    Oxidation: The oxime can be oxidized to form the corresponding nitroso compound.

    Reduction: Reduction of the oxime can yield the corresponding amine.

    Substitution: The oxime group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dimethoxyphenyl methyl ketone oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Oximes are known for their role in reactivating acetylcholinesterase, making them potential antidotes for organophosphate poisoning.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-dimethoxyphenyl methyl ketone oxime involves its interaction with specific molecular targets. In the case of its use as an antidote for organophosphate poisoning, the oxime reactivates acetylcholinesterase by cleaving the bond between the enzyme and the organophosphate. This restores the normal function of the enzyme, which is crucial for nerve signal transmission.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxyphenyl methyl ketone oxime
  • 3,5-Dimethoxyphenyl methyl ketone oxime
  • 2,5-Dimethoxybenzaldehyde oxime

Uniqueness

2,5-Dimethoxyphenyl methyl ketone oxime is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. The presence of methoxy groups at the 2 and 5 positions can enhance the compound’s stability and solubility, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

N-[1-(2,5-dimethoxyphenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(11-12)9-6-8(13-2)4-5-10(9)14-3/h4-6,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEJVZRCMSXTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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